molecular formula C13H10FNO3 B7902547 1-(Benzyloxy)-4-fluoro-2-nitrobenzene

1-(Benzyloxy)-4-fluoro-2-nitrobenzene

Cat. No.: B7902547
M. Wt: 247.22 g/mol
InChI Key: ZHANNZIMSUWLLE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-fluoro-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a benzyloxy group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-4-fluoro-2-nitrobenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-(benzyloxy)-4-fluorobenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of 4-fluoro-2-nitrophenylboronic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes or advanced catalytic coupling techniques. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 1-(Benzyloxy)-4-fluoro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(Benzyloxy)-4-fluoro-2-benzaldehyde.

Scientific Research Applications

1-(Benzyloxy)-4-fluoro-2-nitrobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Materials Science: It is used in the synthesis of materials with specific electronic or optical properties, such as liquid crystals and polymers.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy and fluoro groups can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

1-(Benzyloxy)-4-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:

    1-(Benzyloxy)-2-nitrobenzene: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    4-Fluoro-2-nitroaniline: Contains an amino group instead of a benzyloxy group, leading to different chemical properties and applications.

    1-(Benzyloxy)-4-chloro-2-nitrobenzene:

These comparisons highlight the unique features of this compound, such as the presence of both a benzyloxy and a fluoro group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-2-nitro-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHANNZIMSUWLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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